

# VU6019650: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VU6019650 |           |
| Cat. No.:            | B15617756 | Get Quote |

CAS Number: 2926782-31-0

This technical guide provides an in-depth overview of **VU6019650**, a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR). The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

**Core Compound Data** 

| Parameter -       | Value                       | Reference |
|-------------------|-----------------------------|-----------|
| CAS Number        | 2926782-31-0                | [1]       |
| Molecular Formula | C18H22FN3O3S2               | [1]       |
| Molecular Weight  | 411.51 g/mol                | [1]       |
| Appearance        | White to light yellow solid | [1]       |

# **Pharmacological Profile**

**VU6019650** is distinguished by its high potency and selectivity for the human M5 muscarinic acetylcholine receptor.[2][3] In vitro studies have demonstrated its ability to antagonize M5 signaling with nanomolar efficacy, showing over 100-fold selectivity against other human muscarinic receptor subtypes (M1-M4).[2][3]

# **In Vitro Activity**



| Receptor Subtype | IC50 (nM) | Selectivity vs. M5 |
|------------------|-----------|--------------------|
| Human M5         | 36        | -                  |
| Human M1         | >10,000   | >277-fold          |
| Human M2         | >10,000   | >277-fold          |
| Human M3         | >10,000   | >277-fold          |
| Human M4         | >10,000   | >277-fold          |

Data sourced from Garrison et al., 2022.

### **Pharmacokinetics**

Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism, and excretion profile of **VU6019650**. The compound is orally bioavailable and can penetrate the blood-brain barrier.[1] However, it has been noted to have a suboptimal clearance profile.[4]

| Route              | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h) | AUC<br>(ng·h/mL) | F (%) |
|--------------------|-----------------|-----------------|----------|------------------|-------|
| Intravenous (i.v.) | 1               | 876             | -        | 301              | -     |
| Oral (p.o.)        | 10              | 433             | 0.25     | 830              | 27.6  |

Data sourced from MedchemExpress product page.[1]

| Parameter                     | Value          |
|-------------------------------|----------------|
| Clearance (Cl_obs)            | 56.5 mL/min/kg |
| Volume of Distribution (Vdss) | 36.6 L/kg      |

Data sourced from MedchemExpress product page.[1]

# **Mechanism of Action and Signaling Pathway**



**VU6019650** functions as an orthosteric antagonist at the M5 receptor. The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR).[5] In the central nervous system, particularly in the ventral tegmental area (VTA), M5 receptors are expressed on dopamine neurons and are involved in modulating the mesolimbic dopamine reward circuitry.[1]

Activation of M5 receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability. By blocking the binding of acetylcholine to the M5 receptor, **VU6019650** inhibits this downstream signaling.



Click to download full resolution via product page

M5 Receptor Signaling Pathway and **VU6019650** Inhibition.

# **Experimental Protocols**

Detailed methodologies for key experiments involving **VU6019650** are provided below. These protocols are based on the methods described in the primary literature.

# Synthesis of VU6019650



The synthesis of **VU6019650** involves a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step synthetic route and characterization data, refer to the supplementary information of Garrison et al., 2022.



Click to download full resolution via product page

Generalized Synthesis Workflow for VU6019650.

## In Vitro Pharmacology: Calcium Mobilization Assay

The antagonist activity of **VU6019650** at the M5 receptor is typically determined using a calcium mobilization assay in a cell line stably expressing the human M5 receptor (e.g., CHO-hM5 cells).

Objective: To determine the IC50 value of **VU6019650** by measuring its ability to inhibit agonist-induced intracellular calcium release.

#### Materials:

- CHO cells stably expressing the human M5 muscarinic receptor.
- Cell culture medium and supplements.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
- M5 receptor agonist (e.g., acetylcholine).
- VU6019650.
- Fluorescence plate reader (e.g., FLIPR).[7]

#### Procedure:

## Foundational & Exploratory





- Cell Plating: Plate CHO-hM5 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
- Dye Loading: Remove the culture medium and add assay buffer containing a calciumsensitive dye (e.g., Fluo-4 AM). Incubate the plate to allow for dye loading into the cells.[6]
- Compound Preparation: Prepare serial dilutions of **VU6019650** in assay buffer.
- Antagonist Incubation: Add the diluted VU6019650 to the cell plate and incubate for a specified period.
- Agonist Addition and Fluorescence Reading: Place the cell plate in a fluorescence plate reader. Add a fixed concentration of an M5 agonist (e.g., acetylcholine at its EC80 concentration) to all wells.
- Data Analysis: Measure the fluorescence intensity over time. The antagonist effect of
   VU6019650 is quantified by the reduction in the agonist-induced calcium signal. The IC50
   value is calculated by fitting the concentration-response data to a four-parameter logistic
   equation.





Click to download full resolution via product page

Calcium Mobilization Assay Workflow.

# Ex Vivo Electrophysiology: Acute Brain Slice Recordings

To assess the functional effects of **VU6019650** on neuronal activity, acute brain slice electrophysiology is performed on dopamine neurons in the ventral tegmental area (VTA).

## Foundational & Exploratory





Objective: To determine if **VU6019650** can block agonist-induced increases in the firing rate of VTA dopamine neurons.

#### Materials:

- Sprague-Dawley rats.
- Vibratome for brain slicing.
- Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.
- · Recording chamber and perfusion system.
- Patch-clamp amplifier and data acquisition system.
- · Glass micropipettes.
- M5 receptor agonist (e.g., Oxotremorine-M).
- VU6019650.

#### Procedure:

- Brain Slice Preparation: Anesthetize a rat and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare coronal slices (e.g., 250 μm thick) containing the VTA using a vibratome.
- Slice Recovery: Allow the slices to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32°C) for a period before returning to room temperature.
- Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
- Neuron Identification: Identify putative dopamine neurons in the VTA based on their electrophysiological properties (e.g., slow, regular firing rate; presence of a hyperpolarization-activated cation current, Ih).[8]



- Baseline Recording: Obtain a stable baseline recording of the neuron's spontaneous firing rate using cell-attached or whole-cell patch-clamp configuration.
- · Drug Application:
  - Apply an M5 agonist (e.g., Oxotremorine-M) to the bath to induce an increase in the firing rate.
  - After washout, pre-incubate the slice with VU6019650 for a specified duration.
  - Co-apply the M5 agonist and VU6019650 and record the firing rate.
- Data Analysis: Compare the agonist-induced change in firing rate in the absence and presence of VU6019650 to determine the antagonistic effect of the compound.

# In Vivo Behavioral Pharmacology: Oxycodone Self-Administration

The potential of **VU6019650** to treat opioid use disorder is evaluated using a rat model of oxycodone self-administration.

Objective: To determine if **VU6019650** can reduce the reinforcing effects of oxycodone.

#### Materials:

- Male Sprague-Dawley rats.[2]
- Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
   [9][10]
- Intravenous catheters.
- Oxycodone hydrochloride.
- VU6019650 formulated for injection (e.g., intraperitoneal).

#### Procedure:

## Foundational & Exploratory





- Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period.
- Acquisition of Self-Administration: Train the rats to self-administer oxycodone by pressing a
  designated "active" lever in the operant chamber. Each press on the active lever results in an
  intravenous infusion of oxycodone, often paired with a light or tone cue. The other lever
  ("inactive") has no programmed consequence. Training continues until a stable pattern of
  responding is established.[10][11]

#### VU6019650 Treatment:

- Establish a baseline of oxycodone self-administration.
- On test days, administer VU6019650 at various doses (e.g., 10, 30, and 56.6 mg/kg, i.p.)
   prior to the self-administration session.[1]
- A vehicle control group is also included.
- Data Collection and Analysis: Record the number of active and inactive lever presses, and consequently the number of oxycodone infusions self-administered. Analyze the data to determine if VU6019650 dose-dependently reduces oxycodone self-administration.





Click to download full resolution via product page

Oxycodone Self-Administration Experimental Workflow.

# Conclusion

**VU6019650** is a valuable research tool for investigating the physiological and pathophysiological roles of the M5 muscarinic acetylcholine receptor. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers



working with this compound. Further investigation into its therapeutic potential, particularly in the context of substance use disorders, is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection Development of VU6019650: A Potent, Highly Selective, and Systemically
  Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment
  of Opioid Use Disorder Journal of Medicinal Chemistry Figshare [figshare.com]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxycodone self-administration in male and female rats PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Escalated Oxycodone Self-Administration and Punishment: Differential Expression of Opioid Receptors and Immediate Early Genes in the Rat Dorsal Striatum and Prefrontal Cortex [frontiersin.org]
- 11. Frontiers | Incubation of Oxycodone Craving Following Adult-Onset and Adolescent-Onset Oxycodone Self-Administration in Male Rats [frontiersin.org]
- To cite this document: BenchChem. [VU6019650: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617756#vu6019650-cas-number]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com